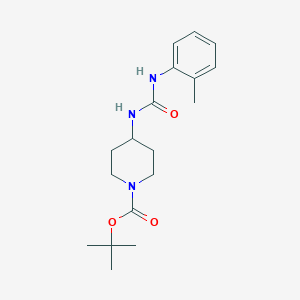
7-Chloroquinolin-5-ol
Overview
Description
7-Chloroquinolin-5-ol is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are present in numerous natural products and have various biological activities . The compound has a molecular formula of C9H6ClNO and a molecular weight of 179.60.
Synthesis Analysis
The synthesis of new 7-chloroquinolin derivatives has been achieved using ultrasound irradiation . This method is part of the click chemistry approach, which is a reliable and efficient strategy for the synthesis of complex molecules . Other methods for the preparation of quinoline derivatives include the Skraup, Doebner von Miller, and Combes procedures .Molecular Structure Analysis
The molecular structure of 7-Chloroquinolin-5-ol can be elucidated based on IR, 1H NMR, 13C NMR, MS, and elemental analysis . These spectroscopic techniques provide detailed information about the chemical structure and composition of the compound .Chemical Reactions Analysis
The chemical reactions involving 7-Chloroquinolin-5-ol are primarily related to its role as a precursor in the synthesis of new derivatives . These reactions often involve the use of ultrasound irradiation, which can enhance the efficiency of the reactions .Scientific Research Applications
Antibacterial Activity
7-Chloroquinolin-5-ol: and its derivatives have been investigated for their antibacterial potential. In a study by Fu et al., a series of quinoline derivatives were synthesized via the Mannich reaction. Among these compounds, quinolone-coupled hybrid 5d demonstrated potent antibacterial effects against both Gram-positive (G+) and Gram-negative (G−) bacteria. Its minimum inhibitory concentration (MIC) values ranged from 0.125 to 8 μg/mL, outperforming the lead compound . This research highlights the compound’s potential as a broad-spectrum antibacterial agent.
Mode of Action
Molecular docking assays revealed that compound 5d likely targets bacterial proteins, including LptA and Top IV . This dual-target mechanism of action contributes to its efficacy against drug-resistant strains . Understanding the precise interactions with bacterial proteins can guide further drug development.
Chalcone Derivatives
Chalcones and their derivatives have gained attention as potential antibacterial agents. While not directly related to 7-Chloroquinolin-5-ol , exploring chalcones alongside this compound could provide synergistic effects. Recent literature reviews have highlighted advances in using chalcones against Staphylococcus aureus .
Veterinary Applications
In veterinary medicine, 7-Chloroquinolin-5-ol and its isomer 5,7-dichloro-8-hydroxyquinoline have been studied in relation to isolates of Escherichia coli , Salmonella gallinarum , and Salmonella enteritidis . These compounds may find applications in animal health .
Safety And Hazards
Future Directions
The future directions for research on 7-Chloroquinolin-5-ol could involve the synthesis of new derivatives with enhanced biological activities . The development of more efficient synthesis methods and the exploration of the compound’s potential applications in various fields are also promising areas for future research .
properties
IUPAC Name |
7-chloroquinolin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-6-4-8-7(9(12)5-6)2-1-3-11-8/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSAHYWXWBPGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2O)Cl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856482 | |
| Record name | 7-Chloroquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinolin-5-ol | |
CAS RN |
1236162-22-3 | |
| Record name | 7-Chloroquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



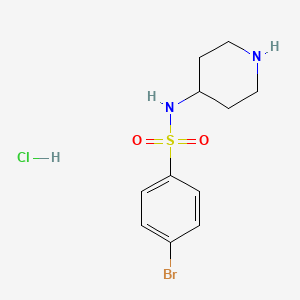

![4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027100.png)
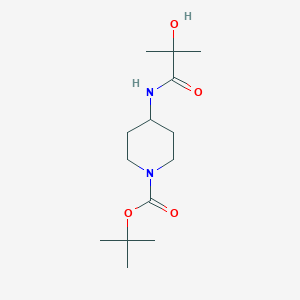
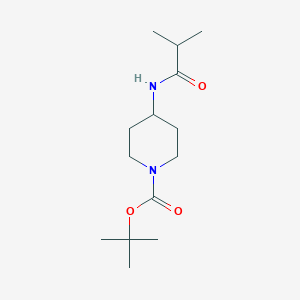
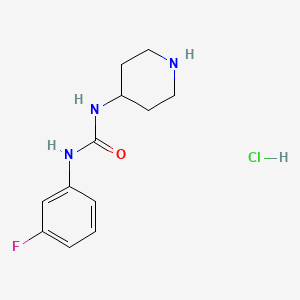
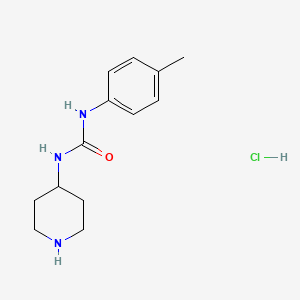
![tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027111.png)
![tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3027112.png)
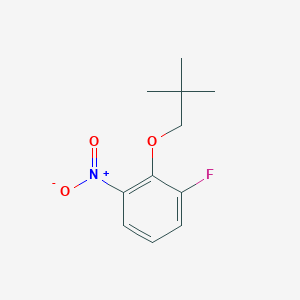
![tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027115.png)

![3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline](/img/structure/B3027117.png)
